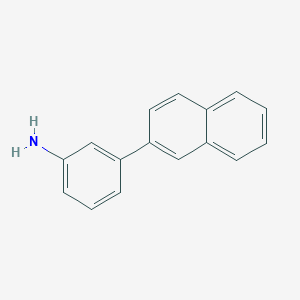

2-(3-Aminophenyl)naphthalene

Description

Contextualization of Aminophenylnaphthalene Derivatives in Aromatic and Heterocyclic Systems

Aromatic compounds, characterized by their planar, cyclic, and conjugated structures, are fundamental to organic chemistry. The concept of aromaticity extends to heterocyclic systems where one or more carbon atoms in a ring are replaced by heteroatoms such as nitrogen, oxygen, or sulfur. nih.gov These heterocyclic aromatic compounds are integral components of many biological molecules, including the bases of DNA and RNA, and are prevalent in medicinal drugs. nih.gov

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon, serves as a versatile platform in medicinal chemistry and materials science due to its extensive biological activities and potential for structural modification. researchgate.net When functionalized with an amino group, the resulting aminonaphthalene derivatives become valuable intermediates in the synthesis of more complex molecules. The introduction of a phenyl group to the naphthalene core, as seen in aminophenylnaphthalenes, further extends the π-conjugated system and introduces new steric and electronic properties. This unique combination of a naphthalene unit and a substituted aniline (B41778) fragment provides a scaffold with tunable electronic properties, making these derivatives highly sought after in various research areas.

Significance of 2-(3-Aminophenyl)naphthalene in Contemporary Chemical Research

The compound this compound, also known by its IUPAC name 3-(naphthalen-2-yl)aniline, is a specific isomer within the aminophenylnaphthalene family. Its significance in modern chemical research primarily stems from its application as a building block in the synthesis of advanced functional materials, particularly in the field of organic electronics. google.comacs.org

Synthesis and Properties of this compound

While specific, detailed experimental procedures for the synthesis of this compound are not extensively documented in publicly available literature, its preparation can be envisioned through established synthetic methodologies in organic chemistry.

A plausible and widely used method for the formation of the carbon-nitrogen bond in such aromatic systems is the Buchwald-Hartwig amination . nih.govnih.gov This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing C-N bonds and would likely involve the reaction of an aryl halide with an amine. nih.gov

Another powerful method for the formation of the carbon-carbon bond between the naphthalene and phenyl rings is the Suzuki coupling reaction. researchgate.net This palladium-catalyzed reaction couples an organoboron compound with a halide. researchgate.net

A likely synthetic route would involve a two-step process starting from commercially available precursors:

Suzuki Coupling: Reaction of a suitable naphthalene boronic acid or ester with a protected or nitro-substituted aminophenyl halide to form the C-C bond.

Reduction: If a nitro group is used as a protecting group for the amine, a subsequent reduction step would be necessary to yield the final aminophenylnaphthalene product.

For instance, 2-(3-nitrophenyl)naphthalene could be synthesized via a Suzuki coupling, followed by the reduction of the nitro group to an amine to yield this compound.

Interactive Data Table: Plausible Synthetic Routes

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product |

| Suzuki Coupling | Naphthalene-2-boronic acid | 3-Bromoaniline | Palladium catalyst, Base | This compound |

| Buchwald-Hartwig Amination | 2-Bromonaphthalene (B93597) | 3-Aminophenylboronic acid | Palladium catalyst, Base | This compound |

| Nitro Group Reduction | 2-(3-Nitrophenyl)naphthalene | Reducing agent (e.g., SnCl₂/HCl) | - | This compound |

Note: The conditions and yields for these reactions would require experimental optimization.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely reported. However, based on the structure, the expected spectroscopic features can be predicted.

Interactive Data Table: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the naphthalene and phenyl rings would appear in the downfield region (typically 7-8 ppm). The protons of the amino group would likely appear as a broad singlet. The specific coupling patterns would depend on the substitution. |

| ¹³C NMR | Resonances for the 16 carbon atoms of the aromatic rings would be observed. The carbon atoms attached to the nitrogen would be shifted accordingly. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine would be expected around 3300-3500 cm⁻¹. C-H stretching and bending vibrations for the aromatic rings would also be present. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound (219.28 g/mol ). |

Structure

3D Structure

Properties

Molecular Formula |

C16H13N |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

3-naphthalen-2-ylaniline |

InChI |

InChI=1S/C16H13N/c17-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11H,17H2 |

InChI Key |

RIAOTGZLDZOVGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Aminophenyl Naphthalene and Its Derivatives

Direct Synthesis Approaches for 2-(3-Aminophenyl)naphthalene

Direct synthetic routes to this compound are not extensively documented in publicly available literature. However, plausible methodologies can be inferred from established organic chemistry principles, primarily through multi-step conversions and modern cross-coupling reactions.

Multi-Step Conversions from Naphthalene (B1677914) and Anilino Precursors

A feasible multi-step approach to synthesize this compound involves the initial synthesis of a nitro-substituted precursor, 2-(3-nitrophenyl)naphthalene, followed by a reduction of the nitro group.

One potential pathway begins with the Suzuki-Miyaura coupling of 2-bromonaphthalene (B93597) with 3-nitrophenylboronic acid. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds. wikipedia.orgnumberanalytics.comorganic-chemistry.orglibretexts.orgmdpi.com The resulting 2-(3-nitrophenyl)naphthalene can then be subjected to a standard reduction of the nitro group to an amine. Common reducing agents for this transformation include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

A similar strategy could involve the synthesis of 2-(2-nitrophenyl)naphthalene, which has been documented. rsc.org By analogy, the synthesis of the 3-nitro isomer is highly probable.

Another multi-step approach could involve the acylation of naphthalene followed by a series of transformations. For instance, Friedel-Crafts acylation of naphthalene with 3-nitrobenzoyl chloride would yield a ketone, which could then be reduced to the corresponding alkane. Subsequent reduction of the nitro group would provide the target amine. However, this route may present challenges with regioselectivity during the initial acylation step.

Coupling Reactions Involving Aminophenyl and Naphthalene Moieties

Modern palladium-catalyzed cross-coupling reactions offer a more direct approach to forming the C-N bond in this compound. The Buchwald-Hartwig amination is a prominent example of such a reaction, enabling the coupling of aryl halides with amines. wikipedia.orgjk-sci.comorganic-chemistry.orgresearchgate.netacsgcipr.org

In a hypothetical synthesis, 2-bromonaphthalene could be coupled with 3-aminoaniline (m-phenylenediamine) using a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphines often providing the best results. jk-sci.com A strong base, such as sodium tert-butoxide, is also typically required. jk-sci.com

Alternatively, one could envision a coupling reaction between a naphthalene-based boronic acid and a halogenated aniline (B41778) derivative, followed by further functional group manipulations if necessary.

Synthesis of Related Aminophenylnaphthalene Analogues and Functionalized Derivatives

The amino group in aminophenylnaphthalene derivatives serves as a versatile handle for further functionalization, allowing for the synthesis of a wide range of analogues with diverse properties.

Formation of Schiff Bases Incorporating Aminophenyl Units

Schiff bases, or imines, are readily formed through the condensation reaction of a primary amine with an aldehyde or a ketone. While specific examples starting from this compound are not readily found, the general synthesis is straightforward. The reaction typically proceeds by refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration. aip.org

For instance, reacting an aminophenylnaphthalene with a substituted benzaldehyde (B42025) would yield the corresponding N-benzylidene-aminophenylnaphthalene. A variety of aldehydes and ketones can be employed to generate a library of Schiff bases with different electronic and steric properties.

Generation of Thiourea (B124793) Derivatives from Aminophenyl and Naphthyl Isothiocyanates

The synthesis of thiourea derivatives from aminophenyl and naphthyl precursors is well-documented. A notable example is the synthesis of 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea. This compound was synthesized by reacting 1-naphthyl isothiocyanate with 1,3-phenylenediamine in dichloromethane. The reaction was carried out under reflux for 24 hours, yielding the product as a white precipitate with an 82% yield. analis.com.my

This reaction demonstrates a straightforward method for incorporating the aminophenylnaphthalene scaffold into more complex structures. The resulting thiourea derivatives can act as ligands for metal ions and have potential applications in sensor technology. analis.com.my

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 1-Naphthyl isothiocyanate | 1,3-Phenylenediamine | 1-(3-Aminophenyl)-3-(naphthalen-1-yl)thiourea | 82% | analis.com.my |

Preparation of Polyimides and Covalent Organic Frameworks (COFs) from Aminophenoxy Naphthalene Building Blocks

Aminophenoxy naphthalene derivatives are valuable monomers for the synthesis of high-performance polymers like polyimides and porous materials such as covalent organic frameworks (COFs). These materials are known for their excellent thermal stability and mechanical strength. wikipedia.orgwikipedia.org

The synthesis of polyimides from aminophenoxy naphthalene building blocks typically involves a two-step process. First, a diamine monomer containing the aminophenoxy naphthalene unit is reacted with a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a poly(amic acid) precursor. This precursor is then thermally or chemically treated to induce cyclization (imidization), forming the final polyimide. wikipedia.org

While direct synthesis from 2-(3-aminophenoxy)naphthalene is not explicitly detailed, numerous examples exist for related isomers. For instance, polyimides have been successfully synthesized from 2,6-bis(m-aminophenoxy)benzoyl naphthalene. wikipedia.org

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures. The synthesis of COFs often involves the condensation of building blocks with complementary functional groups. While specific examples using this compound are not available, the general principle involves reacting an amine-functionalized monomer with an aldehyde-functionalized monomer under conditions that promote crystalline growth.

Utilization of Click Chemistry for Naphthalene-Substituted Triazole Systems

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient method for synthesizing complex molecular architectures, including naphthalene-substituted triazole systems. mdpi.comthieme-connect.com This approach is valued for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. thieme-connect.com The core of this methodology involves the reaction between a terminal alkyne and an azide (B81097), facilitated by a copper(I) catalyst, to form a stable 1,2,3-triazole ring. acs.org This reaction serves as an effective linker, joining a naphthalene moiety to another chemical entity. thieme-connect.com

Researchers have successfully synthesized novel naphthalene-substituted 1,2,3-triazole-based fluorescence sensors in a single step with good yields using this method. mdpi.comresearchgate.net For instance, 2-(4-(naphthalen-2-yl)-1H-1,2,3-triazol-1-yl)phenol (NpTP) was produced through a straightforward azide-alkyne cycloaddition. mdpi.comresearchgate.net Similarly, a series of 1-formyl-naphthalen-2-yloxymethyl-1,2,3-triazoles were synthesized by reacting 2-(prop-2-ynyloxy)naphthalene-1-carbaldehyde with various 2-azido-N-phenylacetamide derivatives. researchgate.net The versatility of click chemistry allows for the easy modification of signaling units using commercially available precursors while retaining the core recognition structure. mdpi.com

| Naphthalene Precursor | Second Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Naphthalene with alkyne group | Azide-containing compound | Copper(I) | Naphthalene-substituted 1,2,3-triazole | mdpi.com |

| 2-(prop-2-ynyloxy)naphthalene-1-carbaldehyde | 2-azido-N-phenylacetamide derivatives | Copper(I)-catalyzed 1,3-dipolar cycloaddition | 2-[5-(1-formyl-naphthalen-2-yloxymethyl)- mdpi.comgoogle.comcore.ac.uktriazole-1-yl]-substituted phenyl acetamides | researchgate.net |

| Naphthalene-1,4-dione | Azide-containing compound | Copper-catalyzed click chemistry | Triazole-based naphthalene-1,4-dione compounds | thieme-connect.com |

Reductive Synthetic Pathways (e.g., reduction of acyl-aminonaphthalenes)

Reductive pathways are fundamental in the synthesis of aminonaphthalenes, often starting from more oxidized precursors like nitroarenes, nitriles, or amides. libretexts.org The reduction of a nitro group on a naphthalene ring is a common and effective method for introducing an amino group. This transformation can be achieved using various reducing agents, with elemental iron being a notable example in some one-pot protocols for synthesizing quinoline (B57606) derivatives from β-nitrostyrenes. researchgate.net

A specific example involves the synthesis of 2-[(3-aminophenyl)sulfonyl]ethanol, an intermediate for reactive dyes. jlu.edu.cn In this multi-step process, a precursor is first nitrated and then subjected to hydrogenation to convert the nitro group to an amino group, yielding 2-[(3-aminophenyl)sulfonyl]ethanol (APSE). jlu.edu.cn Another general and powerful method for synthesizing primary amines is the reduction of alkyl azides, which are themselves formed from alkyl halides. The reduction is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This two-step sequence avoids the overalkylation that can occur in direct reactions with ammonia (B1221849). libretexts.org Similarly, amides can be reduced to amines using LiAlH₄, providing another route from carboxylic acid derivatives. libretexts.org

| Starting Material | Reducing Agent/Method | Product | Significance | Reference |

|---|---|---|---|---|

| Nitroarenes (e.g., Nitronaphthalene derivative) | Hydrogenation, Elemental Iron | Arylamines (e.g., Aminonaphthalene derivative) | Key step in synthesizing amino-substituted aromatics. | researchgate.netjlu.edu.cn |

| Alkyl Azides | Lithium Aluminum Hydride (LiAlH₄) | Primary Amines | Efficient synthesis of primary amines, avoiding overalkylation. | libretexts.org |

| Amides | Lithium Aluminum Hydride (LiAlH₄) | Amines | Conversion of carboxylic acid derivatives to amines. | libretexts.org |

| o-Nitrobenzaldehydes | Iron-promoted reductive cyclization | 3-Arylquinolines | Synthesis of fused-ring heterocyclic frameworks. | researchgate.net |

Nucleophilic Reactions with Sodium Naphthalenide

Sodium naphthalenide is a potent reducing agent and a source of the highly reactive naphthalene radical anion. core.ac.ukfiveable.me It is typically prepared by reacting sodium metal with naphthalene in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME), resulting in a characteristic deep green solution. core.ac.ukfiveable.me This reagent can participate in reactions through electron transfer, proton abstraction, or direct nucleophilic attack. wku.eduscribd.com

Its utility in synthesis includes the ability to act as a strong base or a nucleophile. For example, sodium naphthalenide can deprotonate weakly acidic compounds and is used to regenerate amines from various sulfonamides in excellent yields by cleaving the N-S bond. core.ac.ukwku.edu In another application, it is used to reduce 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO) to its anionic form (TEMPO anion). okayama-u.ac.jp This TEMPO anion then serves as a nucleophile, reacting with alkyl or acyl halides. The resulting products can be further transformed into aldehydes, demonstrating a novel protocol for converting halides to carbonyl compounds. okayama-u.ac.jp Sodium naphthalenide also serves as a key initiator in the anionic polymerization of vinyl monomers, where it acts as a powerful nucleophile to generate a carbanion that propagates the polymer chain. fiveable.me

| Reaction Type | Substrate | Role of Sodium Naphthalenide | Outcome/Product | Reference |

|---|---|---|---|---|

| Cleavage | Sulfonamides | Reducing Agent | Regeneration of amines. | wku.edu |

| Reduction/Nucleophilic Substitution | TEMPO•, then Alkyl/Acyl Halides | Reducing Agent (to form TEMPO anion) | O-alkylated or acylated TEMPOs, precursors to aldehydes. | okayama-u.ac.jp |

| Anionic Polymerization | Vinyl Monomers (e.g., Styrene) | Nucleophilic Initiator | Well-defined polymers with narrow molecular weight distributions. | fiveable.me |

| Electron Transfer | Aromatic Hydrocarbons (e.g., Phenanthrene) | Electron Donor | Reduction of other aromatic hydrocarbons. | core.ac.uk |

Palladium-Catalyzed Annulation and C-H Amidation Approaches

Palladium-catalyzed reactions have become indispensable for the synthesis of complex aromatic systems, including naphthalene derivatives, through annulation and direct C-H functionalization. csir.co.za These methods offer high efficiency and regioselectivity for constructing carbon-carbon and carbon-nitrogen bonds.

One notable application is the palladium-catalyzed synthesis of carbazolequinones from 2-aminonaphthalene-1,4-dione (B1606235) and o-dibromoarenes. sioc-journal.cn This one-pot annulation proceeds via an N-H/C-H double arylation process. sioc-journal.cn Another powerful strategy is the picolinamide-directed C8–H amination of 1-naphthylamine (B1663977) derivatives using secondary aliphatic amines, which provides a direct route to 1,8-naphthalenediamine derivatives. acs.org The picolinamide (B142947) directing group is crucial for achieving high regioselectivity at the otherwise less reactive peri-position. acs.org Furthermore, palladium catalysis enables the synthesis of 1-aminonaphthalenes from tetralone pivaloyl oximes. researchgate.net The reaction mechanism is believed to involve the oxidative addition of the N-O bond of the oxime to a Pd(0) center. researchgate.net The Catellani reaction, a palladium-catalyzed domino reaction, has also been employed to synthesize indanones from primary benzamides using norbornene as a mediator, involving sequential ortho-C–H alkylation and ipso-C–N bond cleavage annulation. rsc.org

| Reaction Type | Naphthalene Substrate | Reagents | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| N-H/C-H Double Arylation | 2-aminonaphthalene-1,4-dione | o-dibromoarene, K₂CO₃ | PdCl₂, Xphos | Carbazolequinone derivatives | sioc-journal.cn |

| C8–H Amination | 1-Naphthylamine derivatives with picolinamide directing group | Secondary aliphatic amines | Palladium catalyst | 1,8-Naphthalenediamine derivatives | acs.org |

| C-H Amination/Cyclization | Tetralone pivaloyl oximes | - | Palladium catalyst | 1-Aminonaphthalene derivatives | researchgate.net |

| Annulation | o-bromobenzaldehydes | α,β-unsaturated aldehydes | Palladium acetate | Naphthols and naphthalenes | csir.co.za |

Diazotization and Azo Coupling Reactions in Derivative Synthesis

Diazotization of aromatic amines followed by azo coupling is a classic and highly versatile method for synthesizing a vast array of derivatives, particularly azo dyes. imrpress.comresearchgate.net The process begins with the conversion of a primary aromatic amine, such as an aminonaphthalene derivative, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid). google.comimrpress.com This reaction is typically performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. google.com

The resulting diazonium salt is an electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components (e.g., phenols, naphthols, or other aromatic amines), to form an azo compound characterized by the -N=N- linkage. imrpress.combeilstein-journals.org The pH of the coupling medium is a critical parameter for controlling the reaction's selectivity and success; coupling to phenols is usually done under alkaline conditions, while coupling to amines is performed in slightly acidic media. google.combeilstein-journals.org This methodology has been used to synthesize naphthotriazole derivatives, where an initial azo coupling between a diazotized aniline derivative and an aminonaphthalene is followed by an oxidative cyclization step, often using copper acetate, to form the triazole ring. uminho.pt

| Diazo Component | Coupling Component | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diazotized 2-amino-1,5-naphthalenedisulfonic acid | N-maleinyl-H-acid | pH 6.5, 20 °C | Azo Dye | google.com |

| Diazotized Aniline | β-Naphthol | Alkaline (NaOH solution) | Phenyl azo-β-naphthol | iipseries.org |

| Diazotized 2,4-dimethylaniline | 2-Naphthol | Alkaline conditions | Sudan II azo dye | beilstein-journals.org |

| Diazotized 2-[(3-aminophenyl)sulfonyl]-1-ethanol | 2-Aminonaphthalene | pH 7, then cyclization with copper acetate | Naphthotriazole derivative | uminho.pt |

Elucidation of Reaction Mechanisms and Pathways Involving 2 3 Aminophenyl Naphthalene

Fundamental Mechanistic Insights into Compound Formation and Transformation

The reactivity of 2-(3-aminophenyl)naphthalene is dictated by the interplay of its constituent functional groups and aromatic systems. The amino group can act as a nucleophile or be transformed into other functionalities, while the naphthalene (B1677914) ring can participate in electrophilic or nucleophilic substitution, as well as cycloaddition reactions.

The primary amino group in this compound is a key functional handle for a range of chemical transformations, most notably diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). upce.cz The mechanism proceeds through the formation of a nitrosonium ion (NO+), which acts as an electrophile and is attacked by the nucleophilic amino group. A series of proton transfers and elimination of a water molecule leads to the formation of a diazonium salt. This diazonium salt is a versatile intermediate.

Following diazotization, the resulting diazonium salt can undergo azo coupling, a cornerstone of synthetic dye chemistry. niscpr.res.in In this electrophilic aromatic substitution reaction, the diazonium ion acts as a weak electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. For the reaction to be successful, the coupling component must be activated, often by the presence of electron-donating groups. The pH of the reaction medium is crucial; slightly acidic to neutral conditions are typically employed for coupling with phenols, while acidic conditions are used for coupling with amines. google.com The mechanism involves the attack of the activated aromatic ring of the coupling component on the terminal nitrogen of the diazonium ion, followed by deprotonation to restore aromaticity and form the stable azo compound, characterized by the -N=N- linkage.

Table 1: Key Steps in Diazotization and Azo Coupling

| Step | Reaction | Key Intermediates/Reagents |

| 1 | Formation of Nitrosonium Ion | NaNO₂, HCl |

| 2 | Nucleophilic Attack | Primary aromatic amine |

| 3 | Formation of Diazonium Salt | Diazonium ion (Ar-N₂⁺) |

| 4 | Azo Coupling | Electron-rich coupling component |

| 5 | Formation of Azo Compound | Azo dye (-N=N-) |

This table provides a simplified overview of the major steps involved in the formation of azo dyes starting from a primary aromatic amine.

The structure of this compound and its derivatives offers the potential for intramolecular cyclization reactions to form new heterocyclic or carbocyclic rings. These reactions are often driven by the formation of a stable fused ring system. The specific pathway depends on the nature of the substituents and the reaction conditions.

For instance, if a suitable electrophilic center is present on a side chain attached to the amino group or the naphthalene ring, the nucleophilic amino group can attack this center to initiate cyclization. mdpi.com Similarly, if the amino group is transformed into a different functional group, it can participate in various cyclization strategies. For example, conversion to an azide (B81097) followed by thermal or photochemical decomposition can generate a highly reactive nitrene, which can then undergo intramolecular C-H insertion or cycloaddition to form a new ring. chim.it

Another important class of ring-forming reactions involves the cyclization of ortho-substituted aminonaphthalenes. For example, ortho-alkynyl-substituted naphthalenamines can undergo cyclization to form benzo[g]indoles under basic or copper-catalyzed conditions. chim.it While this compound itself does not have the ortho-substitution required for this specific reaction, derivatives can be designed to undergo such transformations. The mechanism of these cyclizations often involves the nucleophilic attack of the amino group onto the alkyne moiety, which may be activated by a metal catalyst. chim.it

Table 2: Examples of Intramolecular Cyclization Strategies

| Reactant Type | Reaction Condition | Product Type |

| N-Aryl amine with pendant electrophile | Lewis or Brønsted acid | Fused heterocyclic system |

| Ortho-alkynyl naphthalenamine | Base or Cu(I) catalyst | Benzo[g]indole |

| N-Aryl azide derivative | Heat or UV light | Fused nitrogen heterocycle |

This table illustrates various strategies for intramolecular cyclization that could be applied to derivatives of this compound.

Electron transfer (ET) is a fundamental process in many organic reactions. In the context of this compound, both the naphthalene ring system and the aminophenyl moiety can participate in electron transfer processes. Sodium naphthalenide, a potent one-electron reducing agent, is known to react with various organic substrates through electron transfer. acs.org

When this compound or its derivatives react with a strong reducing agent like sodium naphthalenide, an electron can be transferred to the lowest unoccupied molecular orbital (LUMO) of the aromatic system, forming a radical anion. The stability and subsequent reactivity of this radical anion depend on the structure of the molecule and the reaction conditions. The naphthalene ring is a well-known electron acceptor, and the resulting naphthalene radical anion is a key intermediate in many reductive processes. acs.org

Elimination reactions are typically associated with the formation of double or triple bonds through the removal of two substituents from adjacent atoms. While this compound itself is unlikely to undergo simple elimination reactions, its derivatives can be designed to participate in such pathways. The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a two-step process that is relevant for substrates with a poor leaving group and an acidic proton beta to the leaving group.

The E1cb mechanism proceeds as follows:

Deprotonation: A base removes a proton from the carbon beta to the leaving group, forming a carbanion (the conjugate base). This step is typically reversible and fast.

Loss of the leaving group: The carbanion then expels the leaving group in a slower, rate-determining step to form the alkene.

This mechanism is favored when the beta-proton is particularly acidic, for example, due to the presence of an electron-withdrawing group. While the aminophenylnaphthalene core does not inherently promote E1cb, appropriate functionalization could lead to substrates that react via this pathway. For instance, the introduction of a strong electron-withdrawing group on the carbon bearing the acidic proton would facilitate the initial deprotonation step.

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example. In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The naphthalene system contains formal diene units within its aromatic structure. However, the aromaticity of the naphthalene ring makes it a relatively unreactive diene in Diels-Alder reactions. Forcing conditions or the use of highly reactive dienophiles are often required.

Alternatively, naphthalene derivatives can act as dienophiles. More commonly, the dearomatization of naphthalene derivatives can be achieved to make them more reactive in cycloaddition reactions. For example, a formal [4+2] cycloaddition of naphthalenes with styrenes has been achieved through a sequential C-H aroylation and photocatalysis, leading to bridged polycyclic structures. acs.org The mechanism involves the prefunctionalization of the naphthalene ring to modulate its electronic properties, making it susceptible to cycloaddition. acs.org

Another type of cycloaddition is the [3+2] cycloaddition, which involves a three-atom component and a two-atom component to form a five-membered ring. nih.gov Derivatives of this compound could be envisioned to participate in such reactions. For example, the amino group could be converted into an azide, which can then act as a 1,3-dipole in a [3+2] cycloaddition with an alkyne or a strained alkene to form a triazole ring. beilstein-journals.org

Molecular rearrangements involve the migration of an atom or group from one atom to another within a molecule. mvpsvktcollege.ac.in These reactions often proceed through cationic, anionic, or radical intermediates and lead to the formation of a more stable isomer. One of the most common types of rearrangement is the 1,2-shift, where a group migrates to an adjacent atom.

In the context of reactions involving derivatives of this compound, carbocationic intermediates may be formed. If a carbocation is generated at a position adjacent to the phenyl or naphthyl group, a 1,2-aryl shift can occur. The driving force for this rearrangement is typically the formation of a more stable carbocation. The migratory aptitude of different groups often follows the order: aryl > hydride > alkyl. This is because the aryl group can stabilize the positive charge at the migration terminus through the formation of a bridged phenonium ion intermediate.

Oxidative and Reductive Transformation Pathways

The reactivity of this compound is dictated by its constituent parts: a naphthalene core, a phenyl ring, and an amine functional group. These components exhibit distinct behaviors under oxidative and reductive conditions.

Oxidative Transformations:

The amino group on the phenyl ring and the electron-rich naphthalene system are susceptible to oxidation. A primary reaction pathway for derivatives of 2-aminonaphthalene is oxidative coupling. Research has demonstrated that N-substituted 2-aminonaphthalenes undergo efficient aerobic oxidative coupling to produce 1,1′-binaphthyl-2,2′-diamines (BINAMs). acs.org This transformation can be catalyzed by homogenous nonheme iron catalysts, such as [Fe(III)(cyclen)(Cl)2]Cl, in solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) at room temperature. acs.org Mechanistic studies suggest that the key step involves the coupling between an iron-peroxo complex and a molecule of the aminonaphthalene. acs.org Similarly, rhodium-on-carbon (Rh/C) catalysts have been used for the aerobic oxidative dehydrogenative cross-coupling of 2-naphthylamine (B18577) analogues with various arenes, yielding unsymmetrical biaryl amines. researchgate.net

Copper(II) mediators have also been shown to induce the oxidative coupling of 2-aminonaphthalene derivatives, leading to the formation of 1,1'-binaphthyl structures. capes.gov.br Furthermore, cross-coupling reactions between aminonaphthalenes and naphthols can be achieved to synthesize 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) compounds, which are valuable chiral ligands. eventact.comnsf.gov For this compound, such oxidative conditions could potentially lead to intramolecular cyclization or intermolecular polymerization, depending on the reaction conditions and the specific oxidant used.

Reductive Transformations:

The reduction of this compound can target the naphthalene and phenyl rings. Catalytic hydrogenation is a common method for the reduction of aromatic systems, though it often requires harsh conditions (high pressure and temperature) and can be challenging to control selectively. almerja.comlumenlearning.com The naphthalene ring is generally more susceptible to reduction than the phenyl ring. Using catalysts like palladium or platinum, hydrogenation can lead to the corresponding tetralin (tetrahydronaphthalene) derivatives. almerja.com For instance, the reduction of 1-phenylnaphthalene (B165152) has been studied, indicating that the naphthalene moiety is preferentially reduced. okstate.edu

The choice of catalyst and conditions is crucial for selectivity. For example, a-pinene, a molecule with significant steric hindrance on one face, undergoes hydrogenation exclusively from the less hindered face. almerja.com In the case of this compound, the bulky aminophenyl substituent could direct the hydrogenation to the unsubstituted ring of the naphthalene moiety. Alternative methods like Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol) could also be employed to achieve partial reduction of one of the aromatic rings.

Catalytic Effects on Reaction Selectivity and Efficiency

Catalysis is pivotal in directing the functionalization of this compound, enabling selective transformations that would otherwise be unachievable. Palladium, copper, and metal-free systems each offer unique advantages in modifying the molecule's structure.

Investigation of Palladium-Based Catalysis

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-C, C-N, and C-O bond formation. acs.orgmit.edunobelprize.org For this compound, the primary amine and multiple C-H bonds on both aromatic rings serve as handles for palladium-catalyzed reactions.

Buchwald-Hartwig Amination: The primary amine of the aminophenyl group can undergo N-arylation with aryl halides or triflates in a Buchwald-Hartwig cross-coupling reaction. This transformation is highly efficient for creating triarylamine structures. A variety of biaryl phosphine (B1218219) ligands have been developed to facilitate this coupling, even with sterically hindered amines and challenging aryl chlorides, often under mild conditions. acs.orgmit.edu

C–H Functionalization: Directing group strategies in palladium-catalyzed C–H functionalization allow for highly regioselective reactions. rsc.orgnih.gov The amine functionality in this compound, after suitable modification into an amide or other directing group, can direct the palladium catalyst to functionalize the ortho C-H bonds on the phenyl ring. nih.gov Similarly, reactions can be directed to the C1 or C3 positions of the naphthalene ring. These C-H activation/cross-coupling reactions, such as the Catellani reaction, can introduce aryl, alkyl, or other functional groups, providing a powerful tool for elaborating the core structure. researchgate.net Palladium-catalyzed C-H functionalization of indoles and other heterocycles has been extensively studied and provides a model for the potential reactivity of the aminonaphthalene system. nih.govbeilstein-journals.org

Table 1: Potential Palladium-Catalyzed Reactions of this compound

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Ligand | Potential Product |

| Buchwald-Hartwig Amination | This compound | 4-Bromotoluene | Pd₂(dba)₃ / Biarylphosphine | 2-(3-(p-Tolylamino)phenyl)naphthalene |

| Directed C-H Arylation | 2-(3-Acetamidophenyl)naphthalene | Iodobenzene | Pd(OAc)₂ / Ligand | 2-(2-Phenyl-3-acetamidophenyl)naphthalene |

| Suzuki Coupling (hypothetical) | 2-(3-Aminophenyl)-X-bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | 2-(3-Aminophenyl)-X-phenylnaphthalene |

Role of Copper-Catalyzed Reactions

Copper-catalyzed reactions offer a cost-effective and powerful alternative to palladium-based methods, particularly for C-N, C-O, and C-S bond formation.

Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming biaryl ethers and N-aryl amines from aryl halides. iitk.ac.inorganic-chemistry.org The primary amine in this compound can act as a nucleophile in an Ullmann condensation with an aryl halide to form a diarylamine. researchgate.net Modern protocols often use ligands to facilitate the reaction under milder conditions than the harsh temperatures traditionally required. organic-chemistry.orgsci-hub.se

C-H Amination: More recent developments include copper-catalyzed C-H amination reactions. Research has shown that a picolinamide (B142947) directing group can enable the copper-catalyzed ortho-amination of anilines and naphthylamines. acs.org This strategy could be applied to functionalize the C-H bonds ortho to the amino group in this compound. Furthermore, copper catalysts have been employed in the oxidative cross-coupling of aminonaphthalenes with phenols, demonstrating their utility in forming C-C and C-O bonds. nsf.gov

Chan-Lam Coupling: This reaction involves the copper-catalyzed coupling of boronic acids with amines or alcohols. This compound could be coupled with various arylboronic acids via its amino group to yield diarylamine products under aerobic conditions.

Table 2: Potential Copper-Catalyzed Reactions of this compound

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Potential Product |

| Ullmann Condensation | This compound | 1-Iodo-4-nitrobenzene | CuI / Ligand | 2-(3-(4-Nitrophenylamino)phenyl)naphthalene |

| Directed C-H Amination | 2-(3-(Picolinamido)phenyl)naphthalene | O-Benzoylhydroxylamine | Cu(OAc)₂ | 2-(3-Picolinamido-2-aminophenyl)naphthalene |

| Oxidative Coupling | This compound | 2-Naphthol | Cu(II) salt | C-C or C-O coupled biaryl product |

Spectroscopic and Structural Characterization of 2 3 Aminophenyl Naphthalene Systems

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique "fingerprint" of a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of 2-(3-Aminophenyl)naphthalene would reveal characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected regions would include:

N-H stretching vibrations of the primary amine group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching vibrations from both the naphthalene (B1677914) and phenyl rings, expected above 3000 cm⁻¹.

C=C stretching vibrations within the aromatic rings, which would produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations , which would likely be observed in the 1250-1360 cm⁻¹ range.

N-H bending vibrations , typically found near 1600 cm⁻¹.

Out-of-plane C-H bending vibrations , which are characteristic of the substitution patterns on the aromatic rings and would appear in the 650-900 cm⁻¹ region.

A data table for FT-IR would typically include the observed frequency (in cm⁻¹), the intensity of the band (e.g., strong, medium, weak), and the assignment to the specific molecular vibration.

Raman Spectroscopy

Raman spectroscopy, a complementary technique to FT-IR, detects vibrational modes based on changes in polarizability. For this compound, a Raman spectrum would be expected to show:

Strong bands for the symmetric vibrations of the aromatic rings.

Vibrations of the C-C backbone of the naphthalene and phenyl systems.

The spectral features are often unique and can be used for "fingerprint" identification.

A data table for Raman spectroscopy would present the Raman shift (in cm⁻¹), relative intensity, and the vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would provide detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The spectrum would be expected to show:

A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

A complex series of multiplets in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the phenyl and naphthalene rings. The specific chemical shifts and coupling constants (J-values) would be crucial for assigning each proton to its exact position on the rings.

A ¹H NMR data table would list the chemical shift (δ) in ppm, the multiplicity of the signal (e.g., s, d, t, m), the coupling constant(s) (J) in Hz, the integration (number of protons), and the assignment to a specific proton in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, one would expect to see:

A distinct signal for each unique carbon atom in the molecule.

The carbon atom attached to the amino group (C-NH₂) would likely appear in the 140-150 ppm region.

Other aromatic carbons would resonate in the approximate range of 110-140 ppm. The quaternary carbons (those without attached protons) would typically have weaker signals.

A ¹³C NMR data table would include the chemical shift (δ) in ppm and the assignment to each carbon atom.

Advanced Correlational NMR Techniques (e.g., g-COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals, especially for complex molecules like this compound.

g-COSY (gradient-Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the phenyl and naphthalene rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to.

Analysis of these 2D spectra would provide definitive structural proof of the molecule.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental tools for probing the electronic structure and photophysical behavior of this compound systems.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within molecules. tanta.edu.eglibretexts.org For organic compounds, this technique typically examines transitions of n- or π-electrons to the π*-excited state, which occur in the 200-700 nm range. libretexts.org The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). tanta.edu.eglibretexts.org The presence of chromophores, such as aromatic rings and conjugated systems, is essential for these transitions. tanta.edu.eg

In derivatives of this compound, the electronic spectra are influenced by the substituents on the aromatic rings. For instance, a Schiff base derivative, (E)-1-(((3-aminophenyl)imino)methyl)naphthalene-2-ol, exhibits absorption bands at 44444 cm⁻¹ and 39062 cm⁻¹, which are attributed to π→π* and n→π* transitions, respectively. sebhau.edu.ly The introduction of silyl (B83357) groups at the 1- and 1,4-positions of the naphthalene core can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. mdpi.com Similarly, the added conjugation in polyaromatic hydrocarbons like naphthalene and anthracene (B1667546) leads to red shifts in their absorption bands. libretexts.orgmsu.edu

The solvent environment can also affect the electronic transitions. A red shift is often observed in polar solvents for π→π* transitions due to the stabilization of the more polar π* orbital. tanta.edu.eg Studies on some Schiff base derivatives have shown a red shift of about 20 nm in polar solvents. nih.gov

Interactive Table: UV-Vis Absorption Data for this compound Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| (E)-1-(((3-aminophenyl)imino)methyl)naphthalene-2-ol | Mull | 225, 256 | π→π, n→π | sebhau.edu.ly |

| 1,4-Silyl-substituted Naphthalene | Cyclohexane | ~280-290 | π→π* | mdpi.com |

Photoluminescence and fluorescence spectroscopy provide insights into the emissive properties of molecules after electronic excitation. The fluorescence behavior of aminonaphthalene derivatives is highly dependent on the position of the amino group and the solvent polarity. rsc.orgnih.gov

For example, 2-amino-1,8-naphthalimide (2APNI) displays blue fluorescence with emission maxima (λFmax) between 420-445 nm, and its fluorescence is relatively insensitive to solvent polarity. rsc.orgnih.gov In contrast, 3-amino-1,8-naphthalimide (3APNI) exhibits strong positive solvatofluorochromism, with its fluorescence color changing from blue in hexane (B92381) (λFmax = 429 nm) to orange-yellow in methanol (B129727) (λFmax = 564 nm). rsc.orgnih.gov The fluorescence quantum yields of 3APNI tend to decrease with increasing solvent polarity. rsc.orgnih.gov In the solid state, these compounds often show red-shifted fluorescence emission compared to their solution-phase spectra. rsc.orgnih.gov

The introduction of silyl groups to the naphthalene core has been shown to enhance fluorescence intensities. mdpi.com Similarly, some naphthalene-based Schiff base compounds act as "turn-on" fluorescent probes for metal ions like Zn²⁺, exhibiting a significant increase in fluorescence upon binding. researchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, can be large in some derivatives, indicating a significant change in geometry between the ground and excited states. researchgate.net

Interactive Table: Fluorescence Data for Aminonaphthalene Derivatives

| Compound | Solvent | Emission Maxima (λFmax, nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| 2-Amino-1,8-naphthalimide (2APNI) | Various | 420-445 | 0.2-0.3 | rsc.orgnih.gov |

| 3-Amino-1,8-naphthalimide (3APNI) | Hexane | 429 | - | rsc.orgnih.gov |

| 3-Amino-1,8-naphthalimide (3APNI) | Methanol | 564 | Decreases with polarity | rsc.orgnih.gov |

| 2APNI (Solid State) | - | 541 | Lower than in solution | rsc.orgnih.gov |

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This phenomenon has been documented in 2-(2-aminophenyl)naphthalene (B3181287), where a proton from the amino group is transferred to a carbon atom of the adjacent naphthalene ring. acs.orgnih.govnih.govresearchgate.net This was a significant finding as protonation of carbon from an amino group was previously considered unlikely due to the low photoacidity of the NH₂ group. nih.govresearchgate.net

Upon excitation to the photoreactive S₂(La) state, a redistribution of charge facilitates the ESIPT to the carbon at position 1 of the naphthalene ring. nih.gov The presence of water molecules can be crucial, as they can increase the excitation energy and oscillator strength for populating the S₂(La) state. nih.gov The process involves surmounting a small energy barrier to reach a conical intersection with the ground state (S₀), leading to the formation of an aza-quinone methide. nih.gov

Dynamics simulations have shown that for 2-(2-aminophenyl)naphthalene, the system relaxes to the S₁ minimum after excitation, followed by decay pathways that include ESIPT. acs.orgnih.gov The lifetime of the S₁ state is estimated to be in the femtosecond range (e.g., 358 fs for one isomer). acs.orgnih.gov The quantum yield for the regiospecific incorporation of deuterium (B1214612) at the naphthalene position 1, a result of the ESIPT process, was found to be 0.11 when irradiated in a mixture of acetonitrile (B52724) and deuterium oxide. nih.govresearchgate.net

X-ray Crystallography for Definitive Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For naphthalene and its derivatives, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov

While the crystal structure of naphthalene itself has a unit cell with Cᵢ symmetry, the molecule in the gaseous state has D₂ₕ symmetry. nih.gov Solid-state NMR studies combined with quantum-mechanical calculations have suggested that the naphthalene molecule undergoes slight structural distortions in the crystal, leading to a symmetry lower than D₂ₕ. nih.gov

For a derivative, 3-aminophenyl naphthalene-1-sulfonate, X-ray crystallography revealed that the molecule crystallizes in the monoclinic space group with specific unit cell dimensions. nih.gov The dihedral angle between the benzene (B151609) ring and the naphthalene ring system was determined to be 64.66 (10)°. nih.gov The crystal packing is stabilized by weak intermolecular C-H···O and N-H···O interactions, as well as π-π stacking of the naphthalene units. nih.gov

In another example, 7-(diethylamino)-3-(4-aminophenyl)coumarin, the crystal structure was found to be orthorhombic with the space group Pccn. ccspublishing.org.cn

Interactive Table: Crystallographic Data for Naphthalene Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Naphthalene | Monoclinic | P2₁/a | Unit cell with Cᵢ symmetry. nih.gov | nih.gov |

| 3-Aminophenyl naphthalene-1-sulfonate | Monoclinic | P2₁/c | Dihedral angle of 64.66° between rings; π-π stacking. nih.gov | nih.gov |

| 7-(Diethylamino)-3-(4-aminophenyl)coumarin | Orthorhombic | Pccn | - | ccspublishing.org.cn |

| N-phenyl naphthalene diimide derivative (7-Ph) | - | - | Changes in packing preference based on the number of aromatic rings. nih.gov | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of its fragmentation patterns. whitman.edu The molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, is a key piece of information. whitman.edu

In the mass spectrum of a related compound, 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea, mass spectrometry was used for its characterization. aip.org Another study on N-(3-aminophenyl) benzamide (B126) noted an interesting fragmentation pathway involving the loss of water, which was proposed to proceed through a water-nitrilium ion complex or an electrophilic attack of the protonated amide onto the aromatic ring. nih.gov

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. researchgate.netekb.eg This data is crucial for verifying the stoichiometry of a newly synthesized compound and confirming its empirical formula.

Several studies on derivatives of aminophenylnaphthalene have utilized elemental analysis to confirm the proposed structures. For example, in the synthesis of metal complexes with (E)-1-(((3-aminophenyl)imino)methyl)naphthalene-2-ol, elemental analysis showed a 1:1 metal-to-ligand ratio. sebhau.edu.ly Similarly, for complexes of (E)-2-(((3-aminophenyl)imino)methyl)phenol, elemental analysis was used to establish the 1:1 stoichiometry between the metal and the ligand. ekb.eg The synthesis of 7-(diethylamino)-3-(4-aminophenyl)coumarin also involved characterization that included elemental analysis, which is implied by the reporting of its molecular formula (C₁₉H₂₀N₂O₂) and molecular weight. ccspublishing.org.cn

Theoretical and Computational Chemistry Investigations of 2 3 Aminophenyl Naphthalene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. For 2-(3-Aminophenyl)naphthalene, DFT calculations provide valuable insights into its behavior at the molecular level. These theoretical studies complement experimental findings and help in understanding the molecule's reactivity, stability, and spectroscopic characteristics.

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy structure on the potential energy surface. nubakery.org For this compound, this involves determining the bond lengths, bond angles, and dihedral angles between the naphthalene (B1677914) and aminophenyl rings.

The optimized geometry of a molecule is crucial as it forms the basis for all other computational predictions. mdpi.com For naphthalene-based compounds, the planarity of the fused ring system is a key feature. researchgate.net The introduction of the aminophenyl substituent can influence this planarity. Theoretical calculations for similar non-planar systems have been performed to understand their electronic structure. acs.org The orientation of the amino group and the rotational barrier between the two aromatic rings are important conformational parameters. Studies on related naphthalene derivatives have shown that the final optimized geometry can be influenced by the chosen basis set and DFT functional. mdpi.com

Interactive Table: Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-C (Naphthalene) | ~1.36 - 1.42 |

| C-C (Phenyl) | ~1.39 - 1.40 | |

| C-N | ~1.40 | |

| N-H | ~1.01 | |

| C-H | ~1.08 | |

| Bond Angle | C-C-C (Naphthalene) | ~119 - 121 |

| C-C-C (Phenyl) | ~119 - 120 | |

| C-N-H | ~113 | |

| Dihedral Angle | Phenyl-Naphthalene | Varies |

Note: The values in this table are illustrative and would be determined by specific DFT calculations.

The electronic structure of a molecule is described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions and can be easily polarized. irjweb.com DFT calculations are widely used to compute the energies of HOMO and LUMO. For aromatic compounds like naphthalene, the HOMO is typically a π-orbital distributed over the fused rings, and the LUMO is a π*-orbital. acs.orgsamipubco.com The introduction of an electron-donating group like the amino group is expected to raise the HOMO energy level, potentially reducing the HOMO-LUMO gap and affecting the molecule's electronic transitions. utq.edu.iq The HOMO-LUMO gap for naphthalene itself has been calculated to be around 4.75 eV using DFT. samipubco.com Studies on substituted naphthalenes show that functional groups can significantly alter this gap. researchgate.net

Interactive Table: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | (Calculated Value) |

| LUMO Energy | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Value) |

Note: The values in this table are illustrative and depend on the level of theory used.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and over the π-systems of the aromatic rings, indicating these as sites for electrophilic interaction. researchgate.net Regions of positive potential are expected around the hydrogen atoms. DFT calculations can generate detailed MEP surfaces that provide a visual guide to the molecule's reactive sites. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). utq.edu.iq These descriptors provide quantitative measures of the molecule's reactivity.

Interactive Table: Calculated Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | (Value) |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | (Value) |

| Electrophilicity Index (ω) | χ^2 / (2η) | (Value) |

Note: The values in this table are illustrative and derived from calculated HOMO and LUMO energies.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de This method is particularly useful for analyzing donor-acceptor interactions and intramolecular charge transfer (ICT). researchgate.net

In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the π-system of the phenyl ring and potentially the naphthalene moiety. acs.org It can also reveal hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, which contribute to the molecule's stability. faccts.de The second-order perturbation theory analysis within the NBO framework provides stabilization energies associated with these interactions, offering a quantitative measure of their significance. acs.org

DFT calculations are widely employed to predict the vibrational frequencies of molecules, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy. niscpr.res.in The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. niscpr.res.in

For this compound, the predicted vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of the C-H, N-H, C-N, and C-C bonds within the naphthalene and aminophenyl groups. researchgate.netnih.gov These theoretical predictions are invaluable for assigning the bands observed in experimental spectra. smu.edu

Interactive Table: Selected Predicted Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H Stretch | ~3400 - 3500 |

| Aromatic C-H Stretch | ~3000 - 3100 |

| C=C Aromatic Stretch | ~1500 - 1600 |

| C-N Stretch | ~1250 - 1350 |

Note: The values in this table are illustrative and would be the result of specific DFT calculations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. mdpi.comnih.gov

For this compound, theoretical calculations can predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. hmdb.cachemicalbook.com These predicted values, when compared with experimental data, can confirm the molecular structure and help in the assignment of complex spectra. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a good probe for the effects of the amino substituent on the naphthalene ring system. nih.gov

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (Naphthalene, unsubstituted) | ~125 - 134 |

| C (Naphthalene, substituted) | (Calculated Value) |

| C (Phenyl, C-NH₂) | (Calculated Value) |

| C (Phenyl, other) | ~115 - 130 |

Note: The values in this table are illustrative and would be determined by GIAO-DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method to investigate the electronic excited states of molecules. faccts.deabinit.org It allows for the calculation of properties such as excitation energies, oscillator strengths, and the simulation of UV-Vis absorption spectra. gaussian.comresearchgate.net

Detailed Research Findings:

Studies on aminobiphenyls, which are structurally related to this compound, have utilized TD-DFT to understand their photophysical properties. rsc.org For these types of molecules, the lowest singlet excited state (S1) is often characterized as a ππ* state. rsc.org This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Computations have shown that upon photoexcitation, there is a decrease in electron density at the nitrogen atom of the amino group and an increase in the phenyl ring. rsc.org This charge redistribution is consistent with the observed red-shifted UV-Vis spectra and quenched fluorescence at lower pH due to the protonation of the nitrogen atom. rsc.org

In a study on 2-(2-aminophenyl)naphthalene (B3181287), TD-DFT calculations, specifically at the B3LYP/6-31+G(d) level, were employed to analyze its excited-state behavior. acs.org The investigation revealed the existence of two stable conformers in both the ground (S0) and first excited (S1) states. acs.org Upon excitation, the molecule relaxes to the S1 minimum, from which several decay pathways, including excited-state intramolecular proton transfer (ESIPT), become accessible. acs.orgacs.org The lifetime of the S1 state for these conformers was estimated to be in the femtosecond range, specifically 358 fs and 400 fs. acs.org

The table below summarizes representative TD-DFT calculation results for a related Schiff base, highlighting the type of data generated in such studies. nih.gov

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |

| S0 → S1 | 2.98 | 416 | 0.83 | HOMO -> LUMO (98%) |

| S0 → S2 | 3.41 | 363 | 0.00 | HOMO-1 -> LUMO+1 (97%) |

| S0 → S3 | 3.55 | 349 | 0.01 | HOMO -> LUMO+2 (95%) |

| S0 → S4 | 3.75 | 330 | 0.00 | HOMO-2 -> LUMO (98%) |

| S0 → S5 | 3.86 | 321 | 0.00 | HOMO-3 -> LUMO (98%) |

| S0 → S6 | 3.96 | 313 | 0.32 | HOMO-1 -> LUMO (98%) |

| This data is illustrative and based on a related compound to demonstrate the outputs of TD-DFT calculations. |

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, emphasizing the role of electron density in chemical reactions. nih.gov It has been successfully applied to understand the mechanisms of various organic reactions, including cycloadditions and nucleophilic substitutions. nih.govrsc.orgicm.edu.pl

Detailed Research Findings:

While specific MEDT studies on this compound are not prevalent in the searched literature, the principles of MEDT can be applied to understand its potential reactivity. MEDT posits that changes in electron density drive chemical reactions. nih.gov For a molecule like this compound, the amino group and the naphthalene ring system possess distinct electronic features that would govern its reactivity in various transformations.

For instance, in cycloaddition reactions, MEDT analysis often reveals asynchronous, one-step mechanisms, challenging the traditional concerted pericyclic descriptions. nih.gov The theory analyzes the flow of electron density to explain the formation of new chemical bonds. In the context of this compound, MEDT could be used to predict its behavior in reactions such as Diels-Alder cycloadditions or epoxidations by analyzing the nucleophilic and electrophilic sites within the molecule. chemrevlett.comrsc.org

Quantum Chemical Calculations of Thermodynamic and Kinetic Parameters

Quantum chemical calculations are instrumental in determining the thermodynamic and kinetic parameters of chemical reactions, providing insights into reaction feasibility and rates. researchgate.netprinceton.edu These calculations can determine properties like enthalpies of formation, activation energies, and reaction free energies. mdpi.comnih.gov

Detailed Research Findings:

For 2-(2-aminophenyl)naphthalene, computational studies have explored the energetics of its excited-state processes. acs.org Static electronic structure calculations have been used to map out the potential energy surfaces of its ground and excited states. acs.orgacs.org These calculations are crucial for identifying stable isomers, transition states, and conical intersections which govern the photochemical reaction pathways. acs.org

For example, in the study of the ESIPT process in 2-(2-aminophenyl)naphthalene, the energy barriers for the proton transfer from the amino group to a carbon atom on the adjacent ring were calculated. acs.org These kinetic parameters are essential for understanding the dynamics and efficiency of the photoreaction. The study found that for the two stable conformers, the ESIPT pathways are major decay channels, with 75% and 69% of trajectories following these routes, respectively. acs.org

The following table illustrates the kind of thermodynamic and kinetic data that can be obtained from quantum chemical calculations for a reaction involving a related aminophenyl compound. nih.gov

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Free Energy of Reaction (ΔrE) (kcal/mol) |

| Reaction 3-1 (Explicit Model) | 20.16 | - |

| Reaction 3-2 (Explicit Model) | - | - |

| This data is illustrative and based on a related compound to demonstrate the outputs of these calculations. |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govnih.gov It provides a graphical representation of how molecules interact with their neighbors, which is crucial for understanding crystal packing.

Detailed Research Findings:

While a specific Hirshfeld surface analysis for this compound was not found, studies on structurally similar naphthalene derivatives provide valuable insights into the types of interactions that are likely to be important. nih.govnih.govacs.orgresearchgate.netresearchgate.net

For another naphthalene-based compound, H···H (48.9%) and C···H (40.2%) interactions were the most prominent, with C–H···O interactions also playing a role (7.6%). acs.org

These findings suggest that for this compound, the crystal packing would likely be stabilized by a combination of N-H···π interactions, C-H···π interactions, and π-π stacking between the naphthalene and phenyl rings. The amino group would be a key participant in hydrogen bonding.

The following table summarizes the percentage contributions of different intermolecular contacts to the Hirshfeld surface for a related naphthalene derivative. nih.gov

| Contact Type | Contribution (%) |

| O···H/H···O | 28.5 |

| H···H | 26.4 |

| C···H/H···C | - |

| C···C | 6.1 |

| Data is for a related compound, 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol, to illustrate the outputs of Hirshfeld surface analysis. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful technique for elucidating detailed reaction mechanisms by identifying reactants, products, intermediates, and transition states along a reaction pathway. nih.gov

Detailed Research Findings:

A significant computational study on 2-(2-aminophenyl)naphthalene focused on its decay pathways from the excited state. acs.org Using static electronic structure calculations and nonadiabatic dynamics simulations, researchers investigated the mechanism of excited-state intramolecular proton transfer (ESIPT). acs.orgacs.org

The study identified two stable ground-state conformers (S0-1 and S0-2). acs.org For both conformers, upon photoexcitation, the system relaxes to the first excited state minimum. From there, four primary decay pathways were identified: two involving ESIPT and two involving the pyramidalization of a carbon atom. acs.orgacs.org The ESIPT pathways proceed through conical intersections (S1S0-PT-1 and S1S0-PT-2), which provide an efficient channel for the system to return to the ground state. acs.orgacs.org The other two pathways also involve de-excitation through different conical intersections (S1S0-1 and S1S0-2). acs.org

Nonadiabatic dynamics simulations showed that the ESIPT channels are the dominant decay mechanism for both conformers. acs.org This detailed modeling of the reaction pathways provides a comprehensive understanding of the photochemistry of 2-(2-aminophenyl)naphthalene at a fundamental level. acs.org

Advanced Materials and Industrial Applications of 2 3 Aminophenyl Naphthalene Derivatives

Applications in Organic Dyes and Pigments

The structural characteristics of 2-(3-Aminophenyl)naphthalene make it a valuable precursor in the synthesis of organic colorants. The presence of the amino group provides a reactive site for diazotization and coupling reactions, which are fundamental processes in the creation of azo dyes.

Development of Azo Dyes for Textile and Other Industrial Applications

Azo dyes, characterized by the -N=N- functional group, represent the largest and most versatile class of synthetic colorants. nih.gov They are extensively used in the textile, printing, and paper industries due to their vibrant colors, good stability, and straightforward synthesis. nih.govresearchgate.net The synthesis of azo dyes typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich species. nih.gov

Derivatives of this compound can serve as the amine component in this process. For instance, diazotization of 2-[(3-aminophenyl)sulfonyl]-1-ethanol and subsequent coupling with 2-aminonaphthalene can produce an azo dye. uminho.pt The resulting dye's properties, such as color, solubility, and fastness, can be fine-tuned by introducing various substituents onto the naphthalene (B1677914) or phenyl rings. For example, the incorporation of sulfonic acid groups enhances water solubility, making the dyes suitable for aqueous dyeing processes. These dyes find applications in coloring materials like polyester, polyacrylonitrile, polyamides, wool, and cellulose. industrialchemicals.gov.augoogle.com

Table 1: Examples of Azo Dyes and Their Applications

| Azo Dye Type | Precursors | Key Functional Groups | Industrial Applications |

|---|---|---|---|

| Monoazo | 2-[(3-aminophenyl)sulfonyl]-1-ethanol, 2-aminonaphthalene | Azo (-N=N-), Sulfonyl (-SO2-) | Textile dyeing uminho.pt |

Synthesis of Fluorescent Compounds and Optical Brighteners

Fluorescent compounds and optical brighteners are substances that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This phenomenon, known as fluorescence, results in a whitening effect that is highly desirable in textiles, plastics, and paper.

Compounds containing the 1,2,3-triazole unit, which can be synthesized from derivatives of this compound, have garnered attention as intermediates for fluorescent compounds and optical brighteners. uminho.pt Naphthotriazoles, in particular, are utilized as fluorescent whiteners and have potential as fluorescent markers. uminho.pt For example, the cyclization of an azo dye formed from 2-[(3-aminophenyl)sulfonyl]-1-ethanol and 2-aminonaphthalene can yield a naphthotriazole derivative. uminho.pt These compounds often exhibit high fluorescence quantum yields, making them effective in their applications. uminho.pt

Several commercial optical brighteners are based on complex aromatic structures, though not all are directly derived from this compound. Examples include those with stilbene, benzoxazole, and coumarin (B35378) cores. raytopoba.comspecialchem.comechemi.comscribd.com

Table 2: Fluorescence Properties of Naphthotriazole Derivatives

| Compound Type | Absorption Maxima (nm) | Emission Maxima (nm) | Key Features |

|---|---|---|---|

| p-derivatives | ~360 | ~380 | High fluorescence quantum yield uminho.pt |

Utilization in Functional Materials Development

The incorporation of this compound and its derivatives into polymeric and framework structures has led to the development of high-performance functional materials with applications in electronics and sensor technology.

Incorporation into Polyimide and Covalent Organic Framework (COF) Architectures

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. google.comaidic.it They are often synthesized through a two-step process involving the reaction of a diamine with a dianhydride to form a polyamic acid, which is then cyclized to the polyimide. google.comaidic.it Diamines containing the naphthalene moiety, such as derivatives of this compound, can be used to synthesize novel polyimides. aidic.itresearchgate.netmdpi.comresearchgate.net The introduction of the rigid naphthalene ring into the polymer backbone can enhance the thermal and mechanical properties of the resulting polyimides. aidic.itmdpi.com For instance, polyimides prepared from 2,6-bis(m-aminophenoxy)benzoyl naphthalene exhibit outstanding thermal properties. aidic.it

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. acs.orgacs.orgpnas.orgrsc.org They are synthesized from organic building blocks linked by strong covalent bonds. pnas.orggoogle.com The properties of COFs can be tailored by the choice of monomers. Amines, including those with a naphthalene core, are common building blocks for the synthesis of imine-linked COFs. acs.orgpnas.org These materials have potential applications in gas storage, separation, and catalysis. pnas.org

Table 3: Properties of Polyimides Derived from Naphthalene-Containing Diamines

| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Young's Modulus (GPa) | Glass Transition Temperature (°C) |

|---|---|---|---|---|

| 2,6-bis(m-aminophenoxy)benzoyl naphthalene | Various | 34.95 - 55.59 | 0.897 - 1.090 | - |

| 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA) | PMDA/ODA | 81 - 96 | 2.14 - 2.47 | - |

Role in Optoelectronic Technologies (e.g., OFETs, Solar Cells, Light-Emitting Devices)

The development of organic semiconductors has paved the way for a new generation of electronic and optoelectronic devices, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). sigmaaldrich.commdpi.comspie.orgeuropean-mrs.com These technologies offer advantages such as low cost, flexibility, and large-area fabrication. spie.org